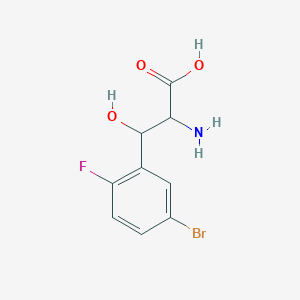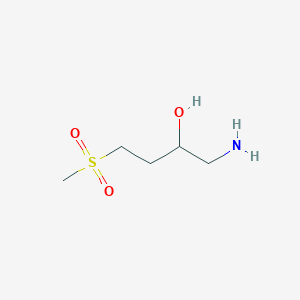
1-Amino-4-methanesulfonylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-methanesulfonylbutan-2-ol is an organic compound that features both an amino group and a methanesulfonyl group attached to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-methanesulfonylbutan-2-ol can be achieved through multiple-step organic synthesis. One common method involves the reaction of 4-chlorobutan-2-ol with methanesulfonamide under basic conditions to introduce the methanesulfonyl group. The resulting intermediate is then treated with ammonia to replace the chlorine atom with an amino group, yielding the final product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-4-methanesulfonylbutan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The methanesulfonyl group can be reduced to a methyl group under strong reducing conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to 1-amino-4-methylbutan-2-ol.
Substitution: Formation of azido or thioether derivatives.
Aplicaciones Científicas De Investigación
1-Amino-4-methanesulfonylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Amino-4-methanesulfonylbutan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in various chemical reactions, such as nucleophilic attack. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-4-methylbutan-2-ol: Lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.
4-Methanesulfonylbutan-2-ol: Lacks the amino group, affecting its biological activity and applications.
1-Amino-4-methanesulfonylbutane: Similar structure but lacks the hydroxyl group, leading to different solubility and reactivity.
Uniqueness
1-Amino-4-methanesulfonylbutan-2-ol is unique due to the presence of both amino and methanesulfonyl groups on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C5H13NO3S |
|---|---|
Peso molecular |
167.23 g/mol |
Nombre IUPAC |
1-amino-4-methylsulfonylbutan-2-ol |
InChI |
InChI=1S/C5H13NO3S/c1-10(8,9)3-2-5(7)4-6/h5,7H,2-4,6H2,1H3 |
Clave InChI |
RKZZILHVBBETEC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


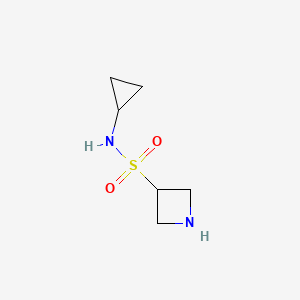
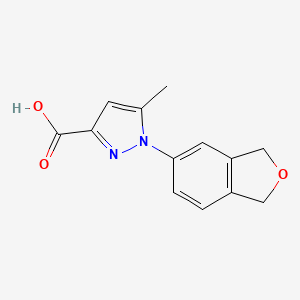
![3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13557629.png)
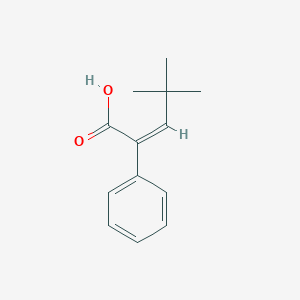
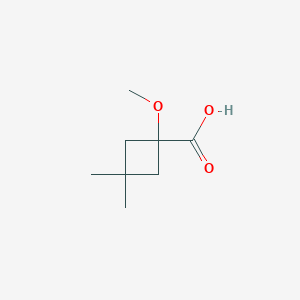
![tert-butylN-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate](/img/structure/B13557653.png)
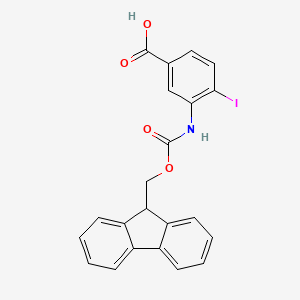
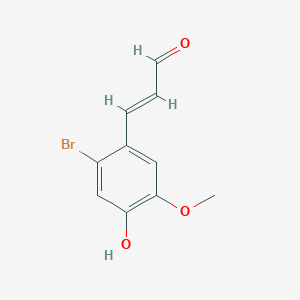


![Methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylatehydrochloride](/img/structure/B13557670.png)
